molecular formula C11H10O2S B8435565 (5-Phenoxy-thiophen-2-yl)-methanol

(5-Phenoxy-thiophen-2-yl)-methanol

Cat. No.: B8435565
M. Wt: 206.26 g/mol
InChI Key: VJFJDUPPJUVRFD-UHFFFAOYSA-N
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Description

(5-Phenoxy-thiophen-2-yl)-methanol is a thiophene-derived compound characterized by a phenoxy substituent at the 5-position of the thiophene ring and a hydroxymethyl (-CH₂OH) group at the 2-position. The molecular formula is inferred as C₁₁H₁₀O₂S, with a molecular weight of approximately 206.26 g/mol (calculated from atomic masses).

Properties

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

(5-phenoxythiophen-2-yl)methanol

InChI

InChI=1S/C11H10O2S/c12-8-10-6-7-11(14-10)13-9-4-2-1-3-5-9/h1-7,12H,8H2

InChI Key

VJFJDUPPJUVRFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(S2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features and Implications Reference
[5-(2-Pyridinyl)-2-thienyl]methanol C₁₀H₉NOS 191.25 Pyridinyl at 5-position Enhanced electron-deficient character due to pyridine; potential coordination sites for metal binding.
5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol C₁₈H₁₆O₂S 296.38 Methyl (thienyl), 4-phenoxyphenyl Increased steric bulk and lipophilicity; potential for π-π stacking due to biphenyl systems.
1-(5-Iodo-thiophen-2-yl)-1-(5-iodo-thiophen-2-yl)-ethanol C₁₀H₈I₂OS 418.05 Iodo groups at 5-positions High molecular weight and halogenated structure; likely low solubility in polar solvents.
{5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol C₂₁H₂₀F₃NO₂S 407.46 Thiazole core, CF₃, methoxy groups Thiazole ring introduces rigidity; trifluoromethyl enhances metabolic stability.

Key Observations:

Electronic Effects: The pyridinyl group in [5-(2-Pyridinyl)-2-thienyl]methanol introduces electron-withdrawing properties, contrasting with the electron-donating phenoxy group in the target compound. This difference may influence reactivity in cross-coupling reactions or acid-base behavior .

Steric and Solubility Considerations: The 4-phenoxyphenyl group in 5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol increases lipophilicity compared to the monosubstituted phenoxy group in (5-Phenoxy-thiophen-2-yl)-methanol, which may affect membrane permeability in biological systems . Iodo-substituted thiophenes () exhibit high molecular weight and halogen-driven hydrophobicity, limiting aqueous solubility but enhancing utility in halogen-bonding interactions .

Synthetic Utility: Thiophene-methanol derivatives are commonly synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile (), where ethanol and triethylamine facilitate aldehyde-nitrile coupling .

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